2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline
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Overview
Description
2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a suitable hydrazide with an appropriate nitrile. The nitrophenoxy group can be introduced via nucleophilic substitution reactions, where a nitrophenol derivative reacts with an epoxide or halide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The quinoline ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in redox reactions, while the quinoline core can intercalate with DNA, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline: is similar to other quinoline derivatives such as:
Uniqueness
The presence of the nitrophenoxy group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This can influence its reactivity and interactions with biological targets, potentially leading to unique applications in various fields.
Properties
Molecular Formula |
C19H14N4O4 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-(2-methylquinolin-4-yl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H14N4O4/c1-12-10-16(15-4-2-3-5-17(15)20-12)19-21-18(27-22-19)11-26-14-8-6-13(7-9-14)23(24)25/h2-10H,11H2,1H3 |
InChI Key |
SJRXIPDVWLNXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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